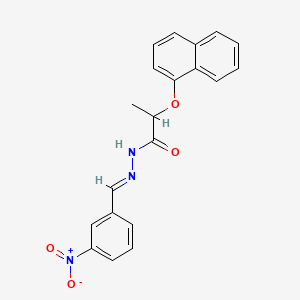
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide, also known as NNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative disorders.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of certain signaling pathways. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and proteins. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide, including further studies of its mechanism of action, its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders, and the development of new analogs with improved potency and selectivity. Additionally, the potential use of 2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide in other areas of research, such as immunology and microbiology, should be explored.
Synthesemethoden
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has been synthesized using several methods, including the reaction of 2-(1-naphthyloxy)propanohydrazide with 3-nitrobenzaldehyde in the presence of a catalyst. This method has been found to be effective in producing high yields of 2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. 2-(1-naphthyloxy)-N'-(3-nitrobenzylidene)propanohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14(27-19-11-5-8-16-7-2-3-10-18(16)19)20(24)22-21-13-15-6-4-9-17(12-15)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAJNZDYGLNDGD-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)




![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)
![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5834838.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)